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molecular formula C9H13N B2442756 3-Methyl-4,5,6,7-tetrahydro-1H-indole CAS No. 14006-85-0

3-Methyl-4,5,6,7-tetrahydro-1H-indole

Cat. No. B2442756
M. Wt: 135.21
InChI Key: KWKQZBFWQRZNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446157

Procedure details

Conversion of α-pyrrolecarboxylate esters to α-unsubstituted pyrroles by treatment with phosphoric acid provided a convenient preparation of pyrrole 5b and was extended to 3-n-propyl, 3-n-butyl, and 3-isopropyl derivatives 5d-f of 2,4-dimethylpyrrole 5a. A similar conversion afforded 3-methyl-4,5,6,7-tetrahydroindole 5i from its 2-carboxylate ester derivative 4i. Unsuccessful attempts to extend the method to the preparation of 2,4-dimethyl-3-tert-butylpyrrole 5g led instead to the replacement of both the carboethoxy and tert-butyl groups with hydrogen to give 2,4-dimethylpyrrole 5a. The pyrroles 5g, j, k were obtained from ethyl 3',5'-dimethyl-4-tert-butylpyrrole-2-carboxylate 4g, ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j, and ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylate 4k by saponification with potassium hydroxide followed by decarboxylation of the free acids in ethanolamine at 180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-isopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5d-f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=[CH:4][CH:3]=[CH:2]1.[CH3:6][C:7]1[NH:8][CH:9]=[C:10]([CH3:12])[CH:11]=1>>[CH3:12][C:10]1[C:11]2[CH2:4][CH2:3][CH2:2][CH2:6][C:7]=2[NH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
3-isopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5d-f
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=C(C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CNC=2CCCCC12
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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